Home > Products > Screening Compounds P62452 > 1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide
1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide -

1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4817767
CAS Number:
Molecular Formula: C10H12N6O3
Molecular Weight: 264.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acrizanib (LHA510)

  • Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It was specifically designed for topical ocular delivery and has shown potency and efficacy in rodent models of choroidal neovascularization (CNV). []
  • Relevance: While Acrizanib's structure is not explicitly provided in the abstract, its classification as a VEGFR-2 inhibitor suggests the presence of a heterocyclic scaffold capable of interacting with the kinase domain of VEGFR-2. This structural feature could be shared with 1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide. Further investigation into Acrizanib's structure is required to confirm this relationship. []

N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives

  • Compound Description: This series of compounds was designed as tubulin polymerization inhibitors based on the inhibitory effects of CA-4 analogues and indoles. Compound 7d from this series exhibited potent antiproliferative activities against various cancer cell lines, induced apoptosis, caused G2/M cell cycle arrest, and inhibited tubulin polymerization. []
  • Relevance: Although structurally distinct from 1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide, these compounds share a common focus on inhibiting key biological processes. Investigating the specific structural features responsible for the observed activities of both the target compound and these derivatives could provide insights into potential overlapping mechanisms or targets. []

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i, [11C]MG2-1812)

  • Compound Description: This compound is a potent and selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 2 (mGlu2). Labeled with carbon-11, it has been investigated as a potential positron emission tomography (PET) ligand for imaging mGlu2 in the brain. []
  • Relevance: Both this compound and 1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide share a 1-methyl-1H-pyrazol-3-yl moiety. This structural similarity suggests potential for overlapping physicochemical properties and might influence their interactions with biological targets. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity often associated with this drug class. It exhibits a 24-fold selectivity for Akt1 over Akt2, demonstrating low activity in inducing keratinocyte apoptosis. []
  • Relevance: Both Hu7691 and 1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide contain a 1-methyl-1H-pyrazole moiety, although with different substitution patterns. This shared structural motif could contribute to similar physicochemical properties or binding interactions. []

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 acts as a potent, selective, and reversible P2Y12 receptor antagonist. It is notably more potent at inhibiting ADP-induced platelet aggregation than other known P2Y12 antagonists. []
  • Relevance: Both SAR216471 and 1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide incorporate a substituted pyrazole ring within their structures. Exploring the specific influence of substituents on the pyrazole core for both compounds could offer valuable insights into structure-activity relationships. []

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

  • Compound Description: VCHSR is an analog of the cannabinoid CB1 receptor antagonist SR141716A, designed to lack hydrogen bonding potential at the C3 position of the pyrazole ring. This modification eliminates a crucial interaction with lysine 3.28 (K3.28) in the CB1 receptor, resulting in VCHSR acting as a neutral antagonist rather than an inverse agonist. []
  • Relevance: The comparison between VCHSR and SR141716A highlights the importance of specific structural features for CB1 receptor activity. While not directly structurally similar to 1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide, this research underscores the need to investigate the role of potential hydrogen bond donors and acceptors in the target compound for potential interactions with similar biological targets. []
  • Compound Description: MK-5596 is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist identified as a potential treatment for obesity. It effectively reduces body weight and food intake in diet-induced obese rat models through CB1R-mediated mechanisms. []
  • Relevance: MK-5596 and 1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide both incorporate a 5-methyl-1H-pyrazole-3-carboxamide moiety. This structural similarity could imply shared physicochemical properties or similar binding modes with specific targets. []

Properties

Product Name

1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide

IUPAC Name

1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-4-nitropyrazole-3-carboxamide

Molecular Formula

C10H12N6O3

Molecular Weight

264.24 g/mol

InChI

InChI=1S/C10H12N6O3/c1-14-4-3-7(12-14)5-11-10(17)9-8(16(18)19)6-15(2)13-9/h3-4,6H,5H2,1-2H3,(H,11,17)

InChI Key

GJUFVTBDTQHKDL-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)CNC(=O)C2=NN(C=C2[N+](=O)[O-])C

Canonical SMILES

CN1C=CC(=N1)CNC(=O)C2=NN(C=C2[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.